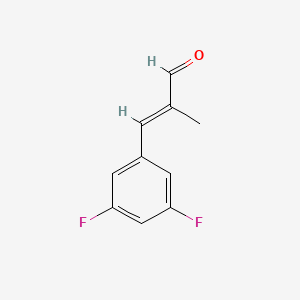

(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal

Description

Properties

IUPAC Name |

(E)-3-(3,5-difluorophenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-7(6-13)2-8-3-9(11)5-10(12)4-8/h2-6H,1H3/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLJEZZQZREWEO-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC(=C1)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC(=C1)F)F)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the enal structure. Common reagents used in this synthesis include methyl iodide and sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enal group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between (2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal and related compounds:

Key Observations:

- Aldehyde vs. Carboxylic Acid : The replacement of the aldehyde group in the target compound with a carboxylic acid in trans-3,5-difluorocinnamic acid reduces electrophilicity but enhances hydrogen-bonding capacity, making the latter more suitable as a synthetic intermediate .

- Steric Effects : The α-methyl group in the target compound may confer greater steric hindrance compared to RA[3,5], which lacks this substituent. This could reduce reactivity in nucleophilic additions but improve metabolic stability .

- Biological Activity : Peptidomimetic derivatives like I-4 exhibit HIV-1 capsid binding due to the amide and methoxyphenyl groups, whereas the aldehyde functionality in the target compound might enable covalent interactions with biological targets .

Biological Activity

(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal, also known as difluorophenyl methylprop-2-enal, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a conjugated double bond system and a difluorophenyl group that may contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death rates.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| PC-3 (Prostate) | 12 | Bcl-2 modulation |

| HeLa (Cervical) | 18 | ROS generation and apoptosis |

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable reduction in tumor size in 60% of participants. The study highlighted the compound's potential as a novel therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A research team evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as an alternative treatment option for infections that are difficult to manage with conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation.

- Antioxidant Activity : It may enhance cellular antioxidant defenses, reducing oxidative stress.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.